molecular formula C30H48N10O11S B14183435 L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-isoleucine CAS No. 915775-38-1

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-isoleucine

Cat. No.: B14183435
CAS No.: 915775-38-1
M. Wt: 756.8 g/mol
InChI Key: SSKBXHHBSYRIGU-IWZDZKDRSA-N
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Description

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-isoleucine is a complex peptide compound composed of eight amino acids: proline, histidine, serine, cysteine, asparagine, serine, and isoleucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amine group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Various reagents, such as carbodiimides, can facilitate substitution reactions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered amino acid residues.

Scientific Research Applications

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-isoleucine has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and biocatalysts.

Mechanism of Action

The mechanism of action of L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-isoleucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

    L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine: Similar structure but lacks the isoleucine residue.

    L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-valine: Similar structure but contains valine instead of isoleucine.

Uniqueness

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-isoleucine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of isoleucine at the C-terminus can influence the peptide’s hydrophobicity and interaction with biological membranes.

Properties

CAS No.

915775-38-1

Molecular Formula

C30H48N10O11S

Molecular Weight

756.8 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C30H48N10O11S/c1-3-14(2)23(30(50)51)40-28(48)20(11-42)38-26(46)18(8-22(31)43)36-29(49)21(12-52)39-27(47)19(10-41)37-25(45)17(7-15-9-32-13-34-15)35-24(44)16-5-4-6-33-16/h9,13-14,16-21,23,33,41-42,52H,3-8,10-12H2,1-2H3,(H2,31,43)(H,32,34)(H,35,44)(H,36,49)(H,37,45)(H,38,46)(H,39,47)(H,40,48)(H,50,51)/t14-,16-,17-,18-,19-,20-,21-,23-/m0/s1

InChI Key

SSKBXHHBSYRIGU-IWZDZKDRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2

Origin of Product

United States

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